3-(3-fluorophenyl)-1H-pyrazol-5-amine
Overview
Description
The compound 3-(3-fluorophenyl)-1H-pyrazol-5-amine is a derivative of the pyrazole class, which is known for its diverse biological activities. Pyrazole derivatives are often synthesized for their potential use in medicinal chemistry due to their antimicrobial properties and their ability to act as ligands in complexation with metals, which can lead to interesting photoluminescent properties.
Synthesis Analysis
The synthesis of pyrazole derivatives can be achieved through various methods. For instance, the synthesis of related compounds involves the Gewald synthesis technique, which is used to synthesize 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile, an intermediate that can be further reacted with 1,3-disubstituted pyrazole-4-carboxaldehyde to obtain novel Schiff bases . Another method involves the Vilsmeier-Haack reaction, which is a multi-step process used to synthesize 1,3-disubstituted pyrazole-4-carboxaldehyde derivatives . These methods highlight the versatility in synthesizing pyrazole derivatives, which can be tailored for specific functional groups and properties.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often confirmed using various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectrometry. Single-crystal X-ray diffraction (SC-XRD) is also a common technique used to determine the precise molecular and supramolecular structures of these compounds . Computational studies, including density functional theory (DFT) calculations, are used to optimize the molecular structure and compare it with experimental data . These analyses provide detailed insights into the geometry, electronic structure, and potential interactions within the molecule and with other molecules.
Chemical Reactions Analysis
Pyrazole derivatives can engage in various chemical reactions due to their functional groups. For example, upon complexation with ZnCl2, a pyrazole derivative can engage in both primary cation and secondary anion coordination via hydrogen bonding . The reactivity of the pyrazole ring allows for further functionalization and the formation of complexes with interesting properties, such as phase transitions and photoluminescence .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For instance, the presence of a fluorine atom can significantly affect the molecule's reactivity and interaction with other molecules. Molecular electrostatic potential (MEP) maps can reveal regions of the molecule that are prone to electrophilic or nucleophilic attack . The photoluminescent properties of these compounds can be altered upon solid-state aggregation, leading to aggregation-induced emission behavior . Additionally, the hydrogen bonding capabilities of the amino groups contribute to the crystal packing and stability of the compounds .
Scientific Research Applications
Cancer Kinase Activity
A study by Abu Thaher et al. (2012) explored derivatives of pyrazole, like 3-(3-fluorophenyl)-1H-pyrazol-5-amine, and found that these compounds showed activity against important cancer kinases. This includes inhibition of Src, B-Raf, EGFRs, and VEGFR-2, highlighting their potential in anticancer programs (Abu Thaher et al., 2012).
Chemical Properties and Structure
Research by Abdel-Wahab et al. (2013) focused on the structural properties of pyrazole derivatives. They found that the central pyrazole ring in these compounds adopts specific conformations, with various interactions such as hydrogen bonding playing a role in their structural stability. This study is crucial for understanding the chemical behavior of these compounds (Abdel-Wahab et al., 2013).
Fluorescence Sensing
Gao et al. (2018) synthesized a novel diarylethene containing a pyrazol-5-amine derivative and studied its fluorescence sensing ability for Al3+ and Zn2+. This research demonstrates the potential of these compounds in developing new fluorescent sensors for metal ions, useful in various analytical applications (Gao et al., 2018).
Antimicrobial Properties
A study by Ragavan et al. (2010) investigated the antimicrobial activities of novel 1,5-diaryl pyrazole derivatives. Their findings indicate that these compounds exhibit significant antibacterial and antifungal activities, suggesting their potential use in developing new antimicrobial agents (Ragavan et al., 2010).
Molecular Docking and Photophysics
Mary et al. (2015) conducteda study on the molecular structure, vibrational frequencies, and photophysical properties of a pyrazole derivative, similar to 3-(3-fluorophenyl)-1H-pyrazol-5-amine. They used experimental and theoretical methods to analyze the molecule, highlighting its potential in nonlinear optics and as a phosphodiesterase inhibitor (Mary et al., 2015).
Synthesis and Bioactivity
Research by Desai et al. (2020) developed a synthetic protocol for preparing pyrazol-4-yl isoxazoles, which are structurally similar to 3-(3-fluorophenyl)-1H-pyrazol-5-amine. They evaluated the antibacterial activity of these compounds and conducted molecular docking studies, shedding light on their mechanism of action and potential as antibacterial agents (Desai et al., 2020).
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-(3-fluorophenyl)-1H-pyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN3/c10-7-3-1-2-6(4-7)8-5-9(11)13-12-8/h1-5H,(H3,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWISUMPCIIZLHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC(=NN2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901285305 | |
Record name | 5-(3-Fluorophenyl)-1H-pyrazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901285305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-fluorophenyl)-1H-pyrazol-5-amine | |
CAS RN |
766519-89-5 | |
Record name | 5-(3-Fluorophenyl)-1H-pyrazol-3-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=766519-89-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(3-Fluorophenyl)-1H-pyrazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901285305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(3-Fluorophenyl)-1H-pyrazol-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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